
1-Ethyl-1H-imidazole-5-carbaldehyde
Overview
Description
1-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with amines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Organic Synthesis
1-Ethyl-1H-imidazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple reaction types makes it a valuable building block for creating diverse chemical entities.
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic properties. Research indicates that it can be used as a precursor for biologically active compounds, including enzyme inhibitors and receptor modulators. Notable studies have demonstrated its antibacterial activity against various pathogens, including resistant strains of bacteria .
For instance, derivatives synthesized from this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae, indicating its potential in developing new antimicrobial agents .
Materials Science
In materials science, this compound is utilized in the development of functional materials such as dyes for solar cells and other optical applications. Its unique structural properties allow it to interact effectively with light, enhancing the performance of materials in electronic devices.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The imidazole ring facilitates hydrogen bonding and π-π interactions crucial for molecular recognition processes within biological systems .
Case Studies
Several case studies have highlighted the applications of this compound:
- Antibacterial Activity : A study explored the synthesis of nitroimidazole derivatives from this compound, demonstrating significant antibacterial properties against both sensitive and resistant strains of Helicobacter pylori, which is implicated in gastric ulcers .
- Anti-inflammatory Properties : Research on imidazole derivatives synthesized from this compound indicated promising anti-inflammatory effects comparable to established medications like diclofenac. Molecular docking studies revealed high binding affinities to COX-2 receptors, suggesting potential for pain management therapies .
- Cytotoxicity Studies : Evaluations of various imidazole derivatives have shown differing levels of cytotoxicity against cancer cell lines, indicating that modifications to the this compound structure can enhance its therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The imidazole ring can also interact with metal ions and other biomolecules, influencing their function .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-5-carbaldehyde
- 1-Benzyl-1H-imidazole-5-carbaldehyde
- 2-Ethyl-1H-imidazole-4-carbaldehyde
- 2-Butyl-1H-imidazole-4-carbaldehyde
Comparison: 1-Ethyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Biological Activity
1-Ethyl-1H-imidazole-5-carbaldehyde (C6H8N2O) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Overview of this compound
This compound features an imidazole ring, which is known for its diverse biological properties. The compound's structure includes an aldehyde functional group that can interact with various biological macromolecules, influencing their activity. Its molecular weight is approximately 124.14 g/mol, and it has been identified as a building block in organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme function and modulation of biochemical pathways. The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Key Mechanisms:
- Covalent Bond Formation : The aldehyde group can react with amino acids like cysteine or lysine in proteins, leading to irreversible modifications.
- Hydrogen Bonding : The imidazole ring's nitrogen atoms can participate in hydrogen bonding with various biomolecules, potentially influencing receptor interactions and signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition (MIC = 50 μM) | |
Escherichia coli | Weak Inhibition (MIC = 150 μM) | |
Candida albicans | Significant Activity (MIC = 30 μM) |
Anticancer Potential
The compound has also shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Cancer Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa (Cervical) | 22.5 | Apoptosis Induction |
A549 (Lung) | 18.7 | Cell Cycle Arrest |
MDA-MB-231 (Breast) | 25.0 | Inhibition of Proliferation |
These findings indicate that this compound may serve as a lead compound for the development of new anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various imidazole derivatives included this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Evaluation
In vitro experiments on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction, leading to programmed cell death in affected cells .
Research Applications
The ongoing research into this compound encompasses several fields:
- Medicinal Chemistry : As a pharmaceutical intermediate, it is being explored for its potential to develop new drugs targeting various diseases.
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules in chemical research.
- Biotechnology : Investigated for its role in developing biosensors due to its reactive functional groups .
Q & A
Q. Basic Synthesis
Q: What are the established methodologies for synthesizing 1-Ethyl-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield? A:
- One-Step Synthesis : Utilize AI-driven retrosynthetic tools (e.g., Template_relevance models) to predict feasible routes, leveraging databases like Reaxys and PISTACHIO for validated reactions. Ethyl isocyanoacetate cycloaddition with imidoyl chlorides is a common approach for imidazole derivatives .
- Key Parameters : Optimize temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. For example, ethyl group introduction at the 1-position requires careful control of alkylation agents to minimize side products .
- Yield Improvement : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
Q. Advanced Synthesis
Q: How can multi-step synthetic routes for this compound be optimized to address regioselectivity challenges? A:
- Stepwise Functionalization : First construct the imidazole core via cyclocondensation of glyoxal derivatives, followed by regioselective ethylation at the 1-position using ethyl halides under inert conditions .
- Protection/Deprotection Strategies : Protect the aldehyde group (e.g., as an acetal) during ethylation to prevent unwanted side reactions .
- Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction kinetics .
Q. Basic Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H NMR (δ ~9.8 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) are critical. Compare shifts to analogous compounds like 1-Methyl-1H-imidazole-5-carbaldehyde (δ 9.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 139.09 g/mol) and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ ~250 nm) or GC-MS for volatile impurities .
Q. Advanced Characterization
Q: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives? A:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on single crystals grown via slow evaporation (e.g., in EtOAc/hexane) .
- Structure Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the ethyl and aldehyde groups .
- Validation Tools : Mercury CSD 2.0 for void analysis and packing similarity studies to identify polymorphic variations .
Q. Computational Modeling
Q: What computational strategies are effective for predicting the bioactivity of this compound derivatives? A:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Parameterize the aldehyde group for covalent binding simulations .
- ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetics (e.g., CYP450 metabolism) and toxicity (e.g., hepatotoxicity risk) .
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. Data Contradictions
Q: How should researchers address discrepancies in synthetic yields or spectroscopic data for this compound? A:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
- Literature Benchmarking : Compare NMR/MS data with databases like NIST Chemistry WebBook or PubChem entries for analogous imidazoles .
- Expert Consultation : Engage crystallography or synthetic chemistry specialists to interpret ambiguous results (e.g., via crystallographic deposition in the Cambridge Structural Database) .
Q. Reaction Mechanism Elucidation
Q: What experimental and computational methods can clarify the mechanism of aldehyde group formation in this compound? A:
- Isotopic Labeling : Use ¹³C-labeled precursors (e.g., ¹³C-formaldehyde) to track aldehyde formation via NMR .
- Kinetic Studies : Monitor reaction progress using stopped-flow UV-Vis spectroscopy to identify rate-determining steps .
- DFT Transition State Analysis : Identify intermediates and activation barriers for oxidation steps (e.g., using M06-2X/6-311++G(d,p)) .
Q. Stability and Storage
Q: How does the aldehyde group influence the compound’s stability, and what storage conditions are recommended? A:
- Degradation Pathways : The aldehyde is prone to oxidation (→ carboxylic acid) or dimerization. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Storage : Store under argon at −20°C in amber vials to prevent light-induced degradation. Use molecular sieves to control moisture .
- Handling : Work under nitrogen atmosphere during synthesis to minimize oxidation .
Properties
IUPAC Name |
3-ethylimidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-5-7-3-6(8)4-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIECSRYTXFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-42-3 | |
Record name | 1-ethyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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